N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide
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Description
N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20FN5OS and its molecular weight is 397.47. The purity is usually 95%.
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Scientific Research Applications
DNA Interactions and Cellular Applications
- Hoechst 33258, a compound known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences, shares structural features with the chemical name , particularly the incorporation of a fluoropyrimidine unit. This compound has been widely utilized as a fluorescent DNA stain, aiding in chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Its derivatives find applications as radioprotectors and topoisomerase inhibitors, highlighting a potential area where the chemical name could be relevant (Issar & Kakkar, 2013).
Pharmacogenetics and Toxicity Risk Assessment
- Fluoropyrimidines, key agents in colorectal cancer treatment, have their efficacy and toxicity influenced by genetic polymorphisms in enzymes such as dihydropyrimidine dehydrogenase (DPD). This highlights the significance of pharmacogenetic testing to personalize treatment plans, which may extend to compounds like the one of interest, especially considering its fluoropyrimidine component (Falvella et al., 2015).
Synthesis and Evaluation of Ligands
- Arylcycloalkylamines and their derivatives, including phenyl piperidines and piperazines, are critical pharmacophoric groups in antipsychotic agents. The synthesis and evaluation of compounds bearing these groups demonstrate their role in improving potency and selectivity at D2-like receptors. This suggests that the compound , with its piperidine unit, could be explored in the context of neuropsychiatric disorders (Sikazwe et al., 2009).
properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5OS/c21-16-11-23-20(24-12-16)26-8-6-14(7-9-26)10-22-18(27)17-13-28-19(25-17)15-4-2-1-3-5-15/h1-5,11-14H,6-10H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJPBOHSWBTGTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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